molecular formula C10H12N2O3S B14209546 S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate CAS No. 827044-43-9

S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate

Cat. No.: B14209546
CAS No.: 827044-43-9
M. Wt: 240.28 g/mol
InChI Key: CEMKCUYJRHPDRT-UHFFFAOYSA-N
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Description

S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: is an organic compound with the molecular formula C10H12N2O3S. It is a derivative of carbamothioate, characterized by the presence of a nitrophenyl group and a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate typically involves the reaction of 2-methyl-3-nitrophenyl isothiocyanate with dimethylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of carbamothioates and their derivatives .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural features make it a candidate for studying enzyme-substrate interactions and the development of enzyme inhibitors .

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Uniqueness: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is unique due to the presence of both a nitrophenyl group and a methyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

827044-43-9

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

S-(2-methyl-3-nitrophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C10H12N2O3S/c1-7-8(12(14)15)5-4-6-9(7)16-10(13)11(2)3/h4-6H,1-3H3

InChI Key

CEMKCUYJRHPDRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1SC(=O)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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